molecular formula C7H13F3O B13624746 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol

1,1,1-Trifluoro-4,4-dimethylpentan-2-ol

Cat. No.: B13624746
M. Wt: 170.17 g/mol
InChI Key: KQBICAPIVTXZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4,4-dimethylpentan-2-ol is an organic compound characterized by the presence of three fluorine atoms and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol typically involves the introduction of trifluoromethyl groups into the pentane structure. One common method is the reaction of 4,4-dimethylpentan-2-one with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one.

    Reduction: 1,1,1-Trifluoro-4,4-dimethylpentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-4,4-dimethylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-methylpropan-2-ol
  • 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol
  • 1,1,1-Trifluoro-2,2-dimethylpropan-2-ol

Uniqueness: 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13F3O

Molecular Weight

170.17 g/mol

IUPAC Name

1,1,1-trifluoro-4,4-dimethylpentan-2-ol

InChI

InChI=1S/C7H13F3O/c1-6(2,3)4-5(11)7(8,9)10/h5,11H,4H2,1-3H3

InChI Key

KQBICAPIVTXZKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.